molecular formula C18H30O3 B029144 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol CAS No. 2315-61-9

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol

Cat. No. B029144
CAS RN: 2315-61-9
M. Wt: 294.4 g/mol
InChI Key: LBCZOTMMGHGTPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Investigations into the molecular structure of compounds similar to 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol reveal complex interactions. For instance, the crystal structure of a tetranuclear copper(II) complex with a related ligand showcases a cubane-like Cu4O4 core, indicating intricate molecular geometries possible with phenoxyethanol derivatives (Weilun Wang & Jingwen Ran, 2015).

Chemical Reactions and Properties

Chemical reactions involving phenoxyethanol derivatives often result in the formation of complexes with metals, demonstrating the compound's ability to act as a ligand. A study detailed the synthesis and characterization of iron complexes with alcoholato donor-rich ligands, which provides insight into the chemical reactivity and potential applications of phenoxyethanol derivatives in catalysis and material science (T. Glaser, T. Lügger, & R. Hoffmann, 2004).

Physical Properties Analysis

The physical properties of phenoxyethanol derivatives are crucial for their applications. Spectroscopic investigations using density functional theory on 2-methoxy-4(phenyliminomethyl)phenol, a compound structurally similar to 2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol, revealed its potential as a non-linear optical material. This study highlights the material's thermal stability and provides insights into its electronic structure (K. M. Hijas et al., 2018).

Chemical Properties Analysis

The chemical properties of phenoxyethanol derivatives, such as their ability to form hydrogen bonds and their reactivity towards other chemical species, are key to understanding their behavior in various environments. Research on the structural and dynamic characteristics of a mixture containing 2-methoxy-4-(2-hydroxypropyl)phenol under subcritical conditions provides valuable data on hydrogen bonding and self-diffusion coefficients, which are relevant for the processing and application of similar compounds (T. V. Bogdan et al., 2021).

Scientific Research Applications

  • Conversion of Acyclic Hydroxy-Ethers : It is used for converting acyclic hydroxy-ethers to cyclic products, as explored in the study "The reaction of lead tetra-acetate with some acyclic hydroxy-ethers☆☆☆" by Mihailović and Miloradovic (1966) in "Tetrahedron" (Mihailović & Miloradovic, 1966).

  • Adhesion Work and Wettability Studies : This compound is utilized to study the adhesion work and wettability of polytetrafluorethylene and poly(methyl methacrylate) surfaces, as detailed in "Adhesion work and wettability of polytetrafluorethylene and poly(methyl methacrylate) by aqueous solutions of cetyltrimethylammonium bromide and Triton X-100 mixture with ethanol" by Bielawska, Jańczuk, and Zdziennicka (2013) in "Journal of colloid and interface science" (Bielawska, Jańczuk, & Zdziennicka, 2013).

  • Preparation of Molecularly Homogeneous Compounds : It is used in the preparation of molecularly homogeneous para-t-octylphenoxypoly(ethoxy)ethanols, as described in "The preparation of a series of molecularly homogeneous para-t-octylphenoxypoly(ethoxy)ethanols" by Mansfield and Locke (1964) in "Journal of the American Oil Chemists’ Society" (Mansfield & Locke, 1964).

  • Transformation in Chemical Synthesis : This chemical is involved in transforming ethyl 2-aminopropenoate into 3-phenylthio or 3-ethoxy derivatives, as investigated in "REACTION OF ETHYL 2-AZIDOPROPENOATE WITH NUCLEOPHILES" by Kakimoto, Mariko, Kondo, and Hiyama (1982) in "Chemistry Letters" (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

  • Antioxidant Activity in Food Preservation : Its application extends to the study of antioxidant activity and potential use in food preservation, pharmaceutical, cosmetic, and therapeutic industries, as per the study "Phenolic compounds, antioxidant activity and ultrastructural study from Protea hybrid ‘Susara’" by León et al. (2014) in "Industrial Crops and Products" (León et al., 2014).

Safety And Hazards

“2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol” is moderately toxic by ingestion . It is an eye irritant . When heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3/c1-17(2,3)14-18(4,5)15-6-8-16(9-7-15)21-13-12-20-11-10-19/h6-9,19H,10-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCZOTMMGHGTPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9036-19-5 (Parent)
Record name Poly(oxy-1,2-ethanediyl), alpha-((1,1,3,3-tetramethylbutyl)phenyl)-omega-hydroxy-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3075044
Record name Triton X-100.2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol

CAS RN

2315-61-9, 68310-57-6
Record name Octoxynol-2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), alpha-((1,1,3,3-tetramethylbutyl)phenyl)-omega-hydroxy-, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068310576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poly(oxy-1,2-ethanediyl), .alpha.-[(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triton X-100.2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTOXYNOL-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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